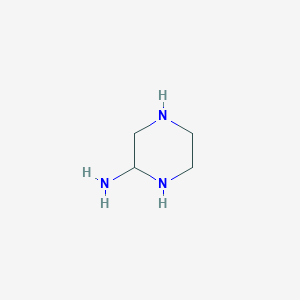

2-Piperazinamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c5-4-3-6-1-2-7-4/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIGUVWXDJBPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602198 | |

| Record name | Piperazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471925-18-5 | |

| Record name | Piperazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Piperazinamine and Its Functionalized Analogues

Direct Synthesis Routes to 2-Piperazinamine

Direct synthesis of the parent this compound is less commonly detailed in readily available literature, with more focus placed on the synthesis of its substituted derivatives. However, general principles of amine synthesis can be applied.

The synthesis of derivatives of this compound can be approached through various strategies, often involving the construction of the piperazine (B1678402) ring with the amino group or a precursor already in place. One common method involves the cyclization of appropriately substituted diamine precursors. For instance, the reaction of a protected 1,2-diaminopropane (B80664) derivative with a suitable dielectrophile can lead to a 2-methylpiperazine, which can then be further functionalized to introduce an amino group.

Another approach involves the modification of a pre-existing piperazine ring. For example, a piperazine with a suitable leaving group at the 2-position could undergo nucleophilic substitution with an amino group equivalent, such as ammonia (B1221849) or a protected amine.

Multicomponent reactions have also been developed for the synthesis of complex piperazine derivatives. These reactions allow for the rapid assembly of the piperazine core from several starting materials in a single step. For example, a one-pot, four-component reaction has been developed for the synthesis of piperazine derivatives tethered to an isothiourea group. rsc.org This method involves the in situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which then react with phenylisothiocyanate and secondary amines. rsc.org While not directly producing 2-aminopiperazine, this methodology showcases the power of multicomponent strategies in creating diverse piperazine structures.

Enantioselective and Stereoselective Synthesis of 2-Substituted Piperazinamines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and stereoselective methods for the synthesis of 2-substituted piperazines is of high importance.

A significant advancement in the synthesis of enantiopure α-substituted piperazines is the asymmetric lithiation of N-Boc protected piperazines. whiterose.ac.ukyork.ac.ukacs.orgnih.gov This method involves the deprotonation of the α-carbon of the piperazine ring using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like (–)-sparteine or a (+)-sparteine surrogate. whiterose.ac.ukyork.ac.ukacs.orgnih.gov The resulting lithiated intermediate is then trapped with an electrophile to introduce a substituent at the 2-position. whiterose.ac.ukyork.ac.uk

The success of this methodology is influenced by several factors, including the nature of the protecting groups on the piperazine nitrogens and the choice of electrophile. whiterose.ac.ukyork.ac.uk For instance, the use of a sterically hindered N'-substituent, such as a cumyl group, can minimize side reactions like ring fragmentation. whiterose.ac.uk The choice of chiral auxiliary and chiral diamine can also be matched to achieve high yields and enantiomeric ratios for both enantiomeric series of the α-substituted N-Boc piperazines. whiterose.ac.uk

This approach provides a direct route to functionalizing the intact piperazine ring and has been used to synthesize a range of enantiopure α-substituted piperazines. york.ac.ukacs.orgnih.gov

A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from readily available α-amino acids. rsc.orgresearchgate.net This four-step synthesis provides access to chiral 2-substituted piperazines on a multigram scale. rsc.orgresearchgate.net

The key step in this synthesis is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.orgresearchgate.net This method has been validated with various protecting groups. rsc.org The resulting orthogonally protected piperazines allow for selective functionalization at either nitrogen atom, making them versatile building blocks for further synthetic transformations. rsc.orgresearchgate.net

| Starting Material | Key Transformation | Product | Scale |

| α-Amino Acids | Aza-Michael addition | Orthogonally protected chiral 2-substituted piperazines | Multigram |

This table summarizes the scalable synthesis of chiral 2-substituted piperazines from α-amino acids.

The control of stereochemistry extends to the synthesis of disubstituted piperazines. Methodologies have been developed for the stereoselective formation of both trans-2,5 and trans-2,6-disubstituted piperazines. york.ac.uknih.gov These methods often rely on the principles of asymmetric lithiation-trapping, where the stereochemical outcome is directed by the chiral ligand and the existing stereocenter on the piperazine ring. york.ac.uknih.gov

For example, the asymmetric lithiation of a chiral N-Boc piperazine followed by reaction with an electrophile can lead to the formation of a 2,5-trans-disubstituted piperazine with high diastereoselectivity. york.ac.uk Similarly, strategies for the synthesis of trans-2,6-dialkylpiperidines, which can be conceptually extended to piperazines, have been reported. nih.govacs.org These often involve organocatalytic aza-Michael reactions or the diastereoselective reaction of cyclic precursors with Grignard reagents. nih.govacs.org

Practical and Scalable Synthesis of Orthogonally Protected Chiral 2-Substituted Piperazines from α-Amino Acids

Synthesis of 1-Piperazinamine Derivatives

The synthesis of 1-piperazinamine derivatives, where the amino group is attached to one of the ring nitrogens, is a distinct synthetic challenge. These compounds are essentially N-amino piperazines.

A common approach to synthesizing 1-aminopiperazines involves the N-amination of a suitable piperazine precursor. This can be achieved using various aminating agents, such as chloramine (B81541) or hydroxylamine-O-sulfonic acid. For example, 1-methylpiperazine (B117243) can be nitrosated to form 1-methyl-4-nitrosopiperazine, which can then be reduced to give 1-amino-4-methylpiperazine.

Another strategy is the condensation of a piperazine with a suitable carbonyl compound to form a hydrazone, which can then be reduced to the corresponding hydrazine (B178648). For instance, the condensation of 4-(4-chlorophenyl)piperazine with 4-pyridinecarboxaldehyde (B46228) can form a piperazine-Schiff base. vulcanchem.com While this example leads to an imine, similar reactions with hydrazine precursors can be envisioned.

The synthesis of more complex 1-piperazinamine derivatives has also been reported. For example, 1-piperazinamine, 2,6-dimethyl-4-(phenylmethyl)- is typically synthesized by reacting a suitable piperazine precursor with a benzylating agent like benzyl (B1604629) halide. ontosight.ai

| Precursor | Reagent/Reaction Type | Product |

| 1-Methylpiperazine | Nitrosation followed by reduction | 1-Amino-4-methylpiperazine |

| Piperazine Precursor | Benzyl Halide | 1-Piperazinamine, 2,6-dimethyl-4-(phenylmethyl)- ontosight.ai |

| 4-(4-chlorophenyl)piperazine | 4-pyridinecarboxaldehyde | 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine vulcanchem.com |

This table highlights some synthetic routes to 1-piperazinamine derivatives.

Condensation Reactions for N-Substituted 1-Piperazinamine Analogues

The synthesis of N-substituted 1-piperazinamine analogues is frequently achieved through condensation reactions. This method typically involves the reaction of an appropriately substituted piperazine with an aldehyde or ketone, often under acidic or basic conditions, to form an imine linkage. vulcanchem.comvulcanchem.com

A representative example is the synthesis of 4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine. This reaction proceeds by the condensation of 4-(2-chlorobenzyl)piperazine with 2-methylbenzaldehyde (B42018) under acidic conditions. vulcanchem.com Similarly, other derivatives like 4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine are synthesized by the condensation of a piperazine derivative with 4-chlorobenzaldehyde, carried out under reflux in a solvent such as ethanol (B145695).

The general conditions for these types of condensation reactions often involve solvents like ethanol or dichloromethane, with the addition of a base such as potassium carbonate to facilitate the deprotonation of intermediates. vulcanchem.com

Table 1: Examples of N-Substituted 1-Piperazinamine Analogues via Condensation

| Product | Reactant 1 | Reactant 2 | Conditions |

| 4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine | 4-(2-chlorobenzyl)piperazine | 2-methylbenzaldehyde | Acidic |

| 4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine | Piperazine derivative | 4-chlorobenzaldehyde | Reflux in ethanol |

| (E)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine | Aryl aldehyde | Primary amine (piperazine scaffold) | Acidic catalysis |

Synthesis of N-(Phenylmethylene)-1-Piperazinamine Derivatives

The synthesis of N-(phenylmethylene)-1-piperazinamine derivatives is a specific subset of condensation reactions where a phenyl-containing aldehyde or ketone is used. These reactions result in a C=N double bond, forming a phenylmethylene group attached to the nitrogen of the piperazinamine.

For instance, the compound 1-Piperazinamine, N-(phenylmethylene)-4-((2,4,6-trimethylphenyl)methyl)-, monomethanesulfonate is formed through a multi-step process that involves reacting piperazine with the necessary reagents to introduce the phenylmethylene and the (2,4,6-trimethylphenyl)methyl groups. ontosight.ai Another example is the hydrazone derivative L-138,037, chemically known as N-[[4-(diethylamino)phenyl]methylene]-4-(diphenylmethyl)-1-piperazinamine. caymanchem.com

The synthesis of (E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methylphenyl)methanimine from 4-(2-chlorobenzyl)piperazine and 2-methylbenzaldehyde provides a clear pathway for creating such derivatives. vulcanchem.com The characterization of these compounds is typically confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ontosight.ai

Table 2: Selected N-(Phenylmethylene)-1-Piperazinamine Derivatives

| Compound Name | Molecular Formula | Reactants |

| (E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methylphenyl)methanimine | C₁₉H₂₂ClN₃ | 4-(2-chlorobenzyl)piperazine, 2-methylbenzaldehyde |

| 1-Piperazinamine, N-(phenylmethylene)-4-((2,4,6-trimethylphenyl)methyl)-, monomethanesulfonate | Not specified | Piperazine, Phenylmethylene precursor, (2,4,6-trimethylphenyl)methyl precursor |

| N-[[4-(diethylamino)phenyl]methylene]-4-(diphenylmethyl)-1-piperazinamine (L-138,037) | C₂₈H₃₄N₄ | 1-benzhydryl-4-aminopiperazine, 4-(diethylamino)benzaldehyde |

Preparation of Aryl-Substituted 1-Piperazinamine Derivatives

A variety of synthetic strategies are employed to introduce aryl groups onto the piperazine scaffold. nih.gov Common methods include Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

One documented approach involves the synthesis of phenazine-1-carboxylic piperazine derivatives. nih.gov In this work, the piperazine substructure is introduced into phenazine-1-carboxylic acid (PCA) to generate novel compounds. nih.gov Another study details the synthesis of N-aryl piperazine derivatives through the reaction of N-aryl/aralkyl-2-bromoacetamides with 2-furoyl-1-piperazine in acetonitrile (B52724) in the presence of potassium carbonate. researchgate.net

Furthermore, the synthesis of disubstituted piperazine derivatives can be achieved by reacting a substituted benzhydryl piperazine with a reagent like 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide in the presence of triethylamine (B128534) and dimethylformamide. nih.gov

Synthetic Routes to Complex this compound-Derived Heterocycles

Formation of Piperazine-2,5-dione Derivatives via Cyclization of Dipeptides or Established Cores

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a significant class of heterocyclic compounds. The most common synthetic route to these structures is the cyclization of dipeptides. wikipedia.org This can occur spontaneously in dipeptides that have an ester terminus. wikipedia.org Alternatively, linear tripeptide precursors can be cyclized by heating them in a pyridine (B92270) solution. nih.gov

Another major strategy involves building upon a pre-existing piperazine-2,5-dione core. chemrxiv.org For example, procedures have been developed to condense various benzaldehydes with an N,N'-acetylated DKP to form (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.org This method allows for the creation of both homo- and heterodimeric substituted DKPs. chemrxiv.org A different one-step method for synthesizing symmetrical 1,4-disubstituted piperazine-2,5-diones utilizes a phase transfer catalyst with N-substituted chloroacetamides in a two-phase medium. ucd.ie

More advanced techniques include the Dieckmann cyclization of structures like CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph to form the piperazine-2,5-dione ring. researchgate.net

Table 3: Methodologies for Piperazine-2,5-dione Synthesis

| Method | Description | Key Reagents/Conditions |

| Dipeptide Cyclization | Head-to-tail cyclization of linear dipeptides. wikipedia.orggoogle.com | Elevated temperatures, or spontaneous for ester-terminated dipeptides. wikipedia.orgucd.ie |

| Building on DKP Core | Condensation of aldehydes with a pre-formed DKP. chemrxiv.org | N,N'-acetylated DKP, benzaldehydes. chemrxiv.org |

| Phase Transfer Catalysis | One-step cyclization of N-substituted chloroacetamides. ucd.ie | Triethylbenzylammonium chloride (TEBA), CH₂Cl₂/alkaline solution. ucd.ie |

| Dieckmann Cyclization | Intramolecular cyclization of specific acyclic precursors. researchgate.net | NaH, THF. researchgate.net |

Synthesis of Quinazolinone-Piperazine Hybrid Scaffolds

Molecular hybridization is a strategy used to combine different pharmacophores to create new chemical entities. rsc.org A number of studies report the synthesis of hybrid molecules combining the quinazolinone scaffold with a piperazine ring. acs.orgijpras.com

One approach involves synthesizing a series of quinazolin-4(3H)-one hybrids by incorporating a piperazine and a diarylether moiety. acs.org A specific synthetic route describes dissolving a precursor in anhydrous DMF, adding 1-Boc-piperazine and triethylamine at 0 °C under a nitrogen atmosphere, and stirring for several hours. acs.org Another method involves heating a solution of a quinazolinone precursor with 1-Boc-piperazine and triethylamine in ethanol under reflux. acs.org Researchers have also successfully introduced various substituted piperazines at the carbon-4 position of the quinazoline (B50416) ring. mdpi.com These hybrid structures are of interest for their potential biological activities. ijpras.comtjpr.org

Synthesis of Quinonyl Piperazine Derivatives

The synthesis of piperazine derivatives containing a quinone moiety has been accomplished through nucleophilic substitution reactions. tandfonline.comtandfonline.comresearchgate.net A key method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a substituted piperazine, such as 1-(4-Bromo-2-fluorobenzyl)piperazine. tandfonline.com This initial reaction, carried out in chloroform (B151607) with sodium carbonate, results in the formation of an N-substituted product where one chlorine atom on the quinone ring is replaced by the piperazine moiety. tandfonline.com

These N-substituted intermediates can then serve as starting materials for further functionalization. tandfonline.comresearchgate.net They can be reacted with various aliphatic or aromatic thiol nucleophiles to synthesize new N,S-disubstituted 1,4-naphthoquinone (B94277) derivatives. tandfonline.comtandfonline.com The structures of these novel compounds are typically elucidated using spectroscopic methods including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. tandfonline.com

Indole-Piperazine Conjugate Synthesis

The synthesis of indole (B1671886) derivatives bearing a piperazine moiety is a significant area of research due to the anti-inflammatory and antioxidant properties of these compounds. jrespharm.com A series of 5-methoxy and 5-fluoro indole derivatives incorporating a substituted-phenyl piperazine at the 2-position have been synthesized to explore their biological potential. jrespharm.com The general synthetic pathway for these indole-containing piperazine derivatives has been described, leading to the creation of novel compounds for evaluation. jrespharm.com

In related research, the chemistry of piperazine-2,5-dione is of great interest as many natural products contain this ring system. researchgate.net Methodologies have been developed for preparing monoarylidene and both symmetrical and unsymmetrical bis-arylidene derivatives of piperazine-2,5-dione. researchgate.net The use of 1,4-diacetyl-piperazine-2,5-dione facilitates the synthesis of unsymmetrical bisarylidenes. researchgate.net Furthermore, piperazine-conjugated structures are known to exhibit various biological effects, including antitumor activity. researchgate.net Numerous molecules, such as steroids, berberine, and various heterocycles, have been successfully linked to piperazine to create novel conjugates. researchgate.net

Table 1: Examples of Synthesized Indole-Piperazine Derivatives

| Compound ID | Indole Substitution | Phenyl-Piperazine Substitution | Reference |

| 2 | 5-methoxy | 4-methyl | jrespharm.com |

| 4 | 5-methoxy | 4-fluoro | jrespharm.com |

| 6 | 5-methoxy | 4-(trifluoromethyl) | jrespharm.com |

| 9 | 5-methoxy | 4-chloro | jrespharm.com |

| 10 | 5-methoxy | 4-nitro | jrespharm.com |

| 11 | 5-fluoro | 4-nitro | jrespharm.com |

Piperazinone Derivatives via Cascade Double Nucleophilic Substitution

An efficient, one-pot cascade reaction has been developed for the synthesis of complex piperazinone derivatives. thieme-connect.com This metal-promoted transformation utilizes a chloroallenyl amide, a primary amine, and an aryl iodide to afford piperizinones in good yields, typically ranging from 50-90%. thieme-connect.comresearchgate.netthieme-connect.com The process is notable for forming three new bonds in a single operation. thieme-connect.com

The key steps of the cascade process are:

Nucleophilic displacement of the chloride from the chloroallenylamide by the primary amine.

Oxidative addition of a Pd(0) catalyst to the aryl iodide.

A subsequent allylic substitution involving the in situ-formed secondary amine and a π-allyl Pd intermediate to form the piperazinone ring. thieme-connect.com

This methodology allows for the introduction of two points of structural diversity through the selection of the amine and aryl iodide components, making it highly suitable for combinatorial synthesis. thieme-connect.comthieme-connect.com Studies have explored the scope of this reaction, demonstrating that various aryl iodides with both electron-donating and electron-accepting groups, as well as a range of primary amines, can participate effectively. thieme-connect.com The use of silver (AgNO₃) and palladium (Pd(PPh₃)₄) catalysts in conjunction with a base like Cs₂CO₃ is crucial for the reaction's success.

Table 2: Scope of the Cascade Double Nucleophilic Substitution Reaction

| Amine | Aryl Iodide | Yield (%) | Reference |

| Benzylamine | 4-Iodotoluene | 81% | |

| Benzylamine | Iodobenzene | 56% | thieme-connect.com |

| Benzylamine | 1-Iodo-2-methylbenzene | 57% | thieme-connect.com |

| Benzylamine | 1-Iodo-4-methoxybenzene | 74% | thieme-connect.com |

| Benzylamine | 1-Iodo-4-nitrobenzene | 71% | thieme-connect.com |

| Propylamine | Iodobenzene | 72% | thieme-connect.com |

| Cyclohexylamine | Iodobenzene | 68% | thieme-connect.com |

Derivatives of 1-(2-hydroxyethyl)piperazine

1-(2-hydroxyethyl)piperazine is a valuable intermediate for synthesizing a variety of functionalized derivatives. mdpi.com A key application is its use as a precursor in the synthesis of novel piperazine derivatives with potential as radioprotective agents. nih.gov One synthetic route involves the reaction of 1-(2-hydroxyethyl)piperazine with epibromohydrin. mdpi.comnih.gov In this reaction, 1-(2-hydroxyethyl)piperazine acts as a nucleophile, a process enhanced by the presence of a base such as K₂CO₃ in a solvent like acetonitrile. nih.gov

Another synthetic application involves the preparation of organotin(IV) derivatives. tandfonline.com These compounds are synthesized by first reacting 1-(2-hydroxyethyl)piperazine with carbon disulfide (CS₂) in methanol (B129727) to form 4-(2-hydroxyethyl)piperazine-1-carbodithioate. tandfonline.com This ligand is then refluxed with a di- or triorganotin chloride to yield the final organotin(IV) thiocarboxylate products. tandfonline.com The synthesis of N,N'-bis-(2-hydroxyethyl)-piperazine itself can be achieved through several methods, including the condensation of piperazine with 2-chloroethanol (B45725) or the reaction of diethanolamine (B148213) with oxamide. googleapis.com

Table 3: Synthesis of 1-(2-hydroxyethyl)piperazine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Key Conditions | Reference |

| 1-(2-hydroxyethyl)piperazine | Epibromohydrin | 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives | K₂CO₃, acetonitrile, 85 °C | nih.gov |

| 1-(2-hydroxyethyl)piperazine | Carbon Disulfide, then Organotin Chloride | Organotin(IV) 4-(2-hydroxyethyl)piperazine-1-carbodithioates | Methanol, reflux | tandfonline.com |

| Diethanolamine | Oxamide | N,N'-bis-(2-hydroxyethyl)-piperazine | Heating, water removal | googleapis.com |

| Piperazine | 2-Chloroethanol | N,N'-bis-(2-hydroxyethyl)-piperazine | Condensation | googleapis.com |

Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids

The synthesis of hybrid molecules that covalently link two or more pharmacophores is a rational drug design strategy. nih.gov A series of 4-aminoquinoline-pyrimidine hybrids connected through a piperazine linker have been synthesized and evaluated as potential antimalarial agents. rsc.orgresearchgate.net This work is part of an effort to develop compounds effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. rsc.orgresearchgate.net

The synthetic approach involves preparing 4-aminoquinoline-based compounds by refluxing 4,7-dichloroquinoline (B193633) with piperazine. nih.gov This intermediate is then tethered to a pyrimidine (B1678525) moiety. rsc.orgmdpi.com Research has shown that these hybrids, where 4-aminoquinoline (B48711) and pyrimidine are linked via piperazine, exhibit good antimalarial activity, with some compounds showing IC₅₀ values in the sub-micromolar range. rsc.orgmdpi.com For instance, compound 5j from one study was found to be the most potent, with IC₅₀ values of 0.13–0.14 μM, making it 2.5 times more effective than chloroquine (B1663885) against a resistant strain. rsc.org The design of these hybrids often involves varying the spacer length between the two heterocyclic systems to optimize activity. nih.gov

Table 4: Structure of Aminoquinoline-Pyrimidine Piperazine Hybrids

| General Structure | R¹ Group | R² Group | Linker | Reference |

| 7-Chloro-4-quinolyl | Substituted Pyrimidine | Piperazine | rsc.org, mdpi.com |

Iii. Derivatization and Functionalization Strategies of 2 Piperazinamine Scaffolds

N-Functionalization of Piperazinamine Ring Systems

The nitrogen atoms of the piperazine (B1678402) ring are primary sites for functionalization due to their nucleophilic nature. N-functionalization, including alkylation and acylation, allows for the introduction of a vast range of substituents, which can significantly influence the molecule's properties.

Alkylation: This process involves the transfer of an alkyl group to one or both nitrogen atoms of the piperazine ring. wikipedia.org The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an electrophilic alkylating agent, such as an alkyl halide. sciencemadness.org Controlling the degree of alkylation (mono- vs. di-alkylation) is a key challenge. Using a large excess of piperazine can favor mono-alkylation. researchgate.net Alternatively, one nitrogen can be temporarily protected with a group like tert-butyloxycarbonyl (Boc) to ensure selective alkylation at the unprotected nitrogen. researchgate.netnih.gov Following alkylation, the protecting group can be removed to allow for further modification at the second nitrogen. nih.govnih.gov

Acylation: This involves the reaction of the piperazine nitrogens with acylating agents like acyl chlorides or anhydrides to form amides. google.comtubitak.gov.tr Similar to alkylation, selective mono-acylation can be achieved by using protecting groups or by employing specific reagents like phenyl esters, which have been shown to yield mono-acylated products effectively. sciencemadness.org Direct condensation with carboxylic acids is also possible but often requires high temperatures or the use of activating agents or Lewis acid catalysts. youtube.com

The choice between alkylation and acylation, and the specific substituents introduced, can dramatically alter the basicity, polarity, and steric profile of the resulting molecule, which in turn affects its biological interactions and physicochemical properties.

Table 1: Examples of N-Functionalization Reactions on Piperazine Scaffolds

| Reaction Type | Reagent Example | Product Type | Key Strategy |

|---|---|---|---|

| Mono-alkylation | Alkyl Iodide | Mono-alkylated piperazine | Use of excess piperazine or a Boc-protecting group. researchgate.net |

| Di-alkylation | Alkyl Halide | Di-alkylated piperazine | Use of stoichiometric or excess alkylating agent. |

| Mono-acylation | Phenyl Acetate | Mono-acetylated piperazine | Use of specific acylating agents to control reactivity. sciencemadness.org |

| Acylation | Acyl Chloride | N-acyl piperazine | Reaction with a reactive acylating agent. tubitak.gov.tr |

Introduction of Diverse Substituents at Piperazinamine Ring Positions

Beyond N-functionalization, the carbon atoms of the piperazinamine ring offer opportunities for introducing substituents, leading to more complex and structurally diverse molecules. C-H functionalization has emerged as a powerful tool for directly modifying the piperazine backbone, a task that is often challenging due to the presence of the two nitrogen atoms which can interfere with many catalytic systems. encyclopedia.pubmdpi.comnsf.gov

Photoredox catalysis has enabled the direct α-arylation and α-vinylation of the C-H bonds adjacent to a nitrogen atom. encyclopedia.pub In a typical process, a photocatalyst, upon light excitation, oxidizes the piperazine nitrogen to form a radical cation. Subsequent deprotonation generates an α-amino radical, which can then couple with various partners like electron-deficient arenes or vinyl sulfones. encyclopedia.pub This method allows for the formation of C-C bonds at positions 2, 3, 5, or 6 of the piperazine ring, providing access to derivatives that were previously difficult to synthesize.

Another approach involves the synthesis of piperazin-2-one (B30754) derivatives, which can be functionalized at the α-carbon. nih.gov For instance, asymmetric palladium-catalyzed allylic alkylation of N-protected piperazin-2-ones allows for the enantioselective introduction of substituents at the C-3 position. nih.govnih.gov The resulting substituted piperazin-2-ones can then be reduced to the corresponding substituted piperazines. nih.gov These strategies expand the chemical space accessible from the piperazinamine scaffold, enabling fine-tuning of its three-dimensional structure.

Table 2: Methods for C-H Functionalization of Piperazine Rings

| Method | Coupling Partner | Position Functionalized | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|---|

| Photoredox C–H Arylation | 1,4-Dicyanobenzene | α to Nitrogen | Ir(ppy)₃ / Light | α-Aryl-piperazine encyclopedia.pub |

| Photoredox C–H Vinylation | Vinyl Sulfones | α to Nitrogen | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Light | α-Vinyl-piperazine encyclopedia.pub |

| Photoredox C-H Alkylation | Michael Acceptors | α to Nitrogen | Acridinium photocatalyst / Light | α-Alkyl-piperazine mdpi.com |

Formation of Schiff Bases and Imine Derivatives of 2-Piperazinamine

The primary amino group of this compound is a key functional handle for creating imine derivatives, commonly known as Schiff bases. This transformation is typically achieved through a condensation reaction with an aldehyde or a ketone. libretexts.orgdergipark.org.tr The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents depending on the choice of the carbonyl compound. For example, reacting this compound derivatives with aromatic aldehydes like benzaldehyde (B42025) or substituted benzaldehydes yields benzylidene imine products. vulcanchem.comvulcanchem.com The formation of these Schiff bases can introduce extended conjugation into the molecule, which may influence its electronic and photophysical properties. vulcanchem.com

The resulting imine bond is also synthetically useful. It can be reduced using hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), to form a stable secondary amine, providing another route to N-functionalized derivatives. vulcanchem.com The formation of Schiff bases is a straightforward and efficient method for elaborating the this compound scaffold, creating diverse molecular architectures. mdpi.comnih.govajol.info

Table 3: Synthesis of Representative Schiff Bases from Piperazine Derivatives

| Piperazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product Name | Ref. |

|---|---|---|---|---|

| 4-(1-Naphthylmethyl)piperazin-1-amine | 4-Benzyloxybenzaldehyde | Acetic Acid / Ethanol (B145695) | N-[4-(Benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine | vulcanchem.com |

| 4-Phenylpiperazin-1-amine | 2,4-Dichlorophenyl ethanone | Acidic catalysis | (E)-1-(2,4-Dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine | vulcanchem.com |

Conjugation of this compound with Other Chemical Moieties

Conjugating the this compound scaffold to other chemical entities is a powerful strategy to create hybrid molecules with novel or enhanced properties. This approach is widely used in drug discovery to combine the features of the piperazine core with those of other bioactive molecules, natural products, or targeting ligands.

For example, piperazine derivatives have been conjugated to the natural product berberine, resulting in analogues with significantly improved anti-tumor activity compared to the parent compound. nih.gov In another application, cholesterol has been conjugated to piperazine derivatives to create cationic lipids for use in gene delivery systems. ajol.info The lipophilic cholesterol tail aids in the formation of lipoplexes with nucleic acids, while the piperazine headgroup provides the positive charge needed for complexation. ajol.info

Furthermore, piperazine-based polyamines have been conjugated to fluorobenzene-based linkers, which are then attached to proteins like humanized ferritin to create delivery systems for siRNA in cancer cells. nih.gov The synthesis often involves multi-step sequences, including protection/deprotection steps and specific coupling reactions like reductive amination or reaction with activated esters or sulfonyl chlorides to link the different moieties together. nih.govbeilstein-journals.org This modular approach allows for the construction of complex molecular architectures designed for specific biological functions.

Table 4: Examples of this compound Conjugates

| Conjugated Moiety | Linker Type | Purpose/Application | Example Reference |

|---|---|---|---|

| Berberine (Natural Product) | Direct linkage | Enhance anti-tumor activity | nih.gov |

| Cholesterol | Carbamate (B1207046) | Gene delivery vehicles | ajol.info |

| Humanized Ferritin | Fluorobenzene-sulfonamide | siRNA delivery system | nih.gov |

Strategies for Modulating Physicochemical Characteristics through Derivatization

A key goal of derivatization is to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for its function, particularly in a biological context. researchgate.net For piperazinamine derivatives, these properties can be systematically modulated through strategic chemical modifications.

Lipophilicity , often expressed as logP or logD, is a major determinant of a molecule's ability to cross cell membranes and its distribution in the body. nih.gov Introducing nonpolar, lipophilic groups (e.g., alkyl or aryl substituents) generally increases logP, while adding polar functional groups (e.g., hydroxyls, carboxylates, or additional amines) tends to decrease it. nih.govusp.br For instance, studies on piperidine (B6355638) analogs showed that adding multiple polar groups was necessary to significantly lower lipophilicity. nih.gov The choice of substituents on an attached phenyl ring can also have a profound effect; electron-withdrawing groups like chloro- or fluoro-substituents have been shown to enhance the anti-tumor activity of some piperazine derivatives, which may be linked to changes in their electronic and lipophilic character. nih.gov

Table 5: Impact of Derivatization on Physicochemical Properties

| Derivatization Strategy | Property Modified | Effect | Rationale |

|---|---|---|---|

| Adding alkyl/aryl groups | Lipophilicity (logP/logD) | Increase | Increases nonpolar character. fhnw.ch |

| Adding polar groups (e.g., -OH, -COOH) | Lipophilicity & Solubility | Decrease lipophilicity, potentially increase solubility | Increases polarity and hydrogen bonding capacity. nih.govusp.br |

| Introducing ionizable amines | Solubility | Increase | Forms salts at physiological pH, improving aqueous solubility. mdpi.com |

| Creating rigid, bridged structures | Solubility & Lipophilicity | Can increase solubility and alter lipophilicity | Affects crystal packing and conformational flexibility. nih.gov |

Iv. Advanced Spectroscopic and Analytical Techniques in 2 Piperazinamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and dynamic investigation of 2-piperazinamine derivatives. nih.gov It offers a non-destructive way to gain comprehensive information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation of Piperazinamine Derivatives

The structural characterization of novel piperazine (B1678402) derivatives is routinely accomplished using a combination of ¹H, ¹³C, and sometimes ¹⁹F NMR spectroscopy. researchgate.netipb.pt These one-dimensional and two-dimensional NMR techniques provide a wealth of information about the molecule's connectivity and composition. nih.gov

¹H NMR: Proton NMR is fundamental in identifying the types and number of hydrogen atoms in a molecule. For piperazinamine derivatives, the chemical shifts and coupling constants of the piperazine ring protons provide crucial information about substituent effects and ring conformation. For instance, the appearance of four broad signals for the piperazine NCH₂ groups in some derivatives indicates a complex conformational behavior. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the piperazine ring are sensitive to the electronic environment and can confirm the presence of various functional groups. ipb.pt

¹⁹F NMR: In derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms. The significant chemical shift dispersion in ¹⁹F NMR makes it a powerful probe for studying subtle structural and electronic changes. nih.gov

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC), which is essential for unambiguous structural assignment. researchgate.netufrgs.br

Table 1: Representative NMR Data for a Functionalized Piperazine Derivative researchgate.net

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.81, 2.96, 3.33, 3.97 | broad signals | Piperazine NCH₂ groups |

| ¹³C | Data not specified | - | - |

| ¹⁹F | Data not specified | - | - |

This table illustrates the typical complexity of the ¹H NMR spectrum for a piperazine derivative, where conformational dynamics lead to signal broadening.

Conformational Analysis and Ring Inversion Studies via Dynamic NMR

The piperazine ring is not static; it undergoes conformational changes, primarily through a process called ring inversion, where one chair conformation converts to another. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational dynamics. kuleuven.be By recording NMR spectra at different temperatures, researchers can observe changes in the line shape of the signals, from sharp peaks at low temperatures (slow exchange) to broadened signals and eventually sharp, averaged signals at high temperatures (fast exchange). unibas.it

From the coalescence temperature (the temperature at which two exchanging signals merge into one) and the line shape analysis, it is possible to calculate the activation energy barriers (ΔG‡) for the ring inversion process. For some mono-N-benzoylated and unsymmetrically N,N′-substituted piperazine derivatives, the activation energy barriers for ring inversion have been determined to be between 56 and 80 kJ mol⁻¹. researchgate.net These studies provide valuable insights into the flexibility of the piperazine ring and how it is influenced by different substituents. unibas.it

Identification of Stereoisomers (e.g., cis/trans) using NMR

NMR spectroscopy is a crucial tool for distinguishing between stereoisomers, such as cis and trans isomers, in piperazinamine derivatives. magritek.com Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. jeol.com

Diastereomers: Diastereomers, which are stereoisomers that are not mirror images of each other, generally have different physical properties and can be distinguished directly by NMR. nanalysis.com The different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants for the corresponding nuclei in each isomer.

Enantiomers: Enantiomers, which are non-superimposable mirror images, are indistinguishable in a standard NMR experiment. nanalysis.com To differentiate them, a chiral derivatizing agent (CDA) can be used. The CDA reacts with the enantiomeric mixture to form diastereomers, which can then be resolved and quantified by NMR. nanalysis.com The chemical shift difference between the diastereomeric products can be used to determine the enantiomeric excess of the original sample. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used in this compound research for confirming molecular weight, determining elemental composition, and assessing the purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Compound Identity and Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of the exact molecular formula of a compound, which is a critical step in confirming its identity. quality-assistance.com By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, researchers can confidently identify their target molecule. bioanalysis-zone.com

HRMS is also invaluable for assessing the purity of a sample. It can detect the presence of impurities, even at very low concentrations, by identifying ions with different m/z values than the main compound. nih.gov This capability is essential for ensuring the quality of compounds used in further studies. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many this compound derivatives. nih.govlibretexts.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and an electric field is used to generate charged droplets. As the solvent evaporates, charged ions of the analyte are released into the gas phase and directed into the mass analyzer. nih.gov

ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. This combination, known as LC-ESI-MS, is a powerful tool for analyzing reaction mixtures and identifying byproducts. nih.gov The technique is highly sensitive and can be used for both qualitative and quantitative analysis of this compound and its derivatives. researchgate.netkaznu.kz

MS/MS Fragmentation Pathway Analysis for Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound and its derivatives. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, detailed information about the molecule's connectivity and the nature of its substituents can be obtained. The fragmentation behavior of piperazine-containing compounds is well-documented, providing a strong basis for interpreting the spectra of novel derivatives. nih.govpreprints.org

In a typical Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiment, the protonated molecule of a this compound derivative is isolated and subjected to energetic collisions. The piperazine ring is a common site of fragmentation. The initial cleavage often occurs at the C-C bonds or C-N bonds within the ring, leading to characteristic neutral losses. For instance, the fragmentation of piperazine derivatives often involves the loss of ethylene (B1197577) or parts of the substituent groups. preprints.org

For example, in the analysis of N-substituted piperazine derivatives, a common fragmentation pathway involves the cleavage of the bond between the substituent and the piperazine nitrogen. preprints.orgmdpi.com The resulting fragment ions can help identify the substituent and its position. In studies of more complex piperazine derivatives, MSⁿ scans (where n>2) are employed to further fragment the primary product ions, creating a detailed fragmentation tree that confirms the proposed structure. nih.govpreprints.org High-resolution mass spectrometry (HRMS) is crucial in this process, as it provides accurate mass measurements that allow for the determination of the elemental composition of each fragment, distinguishing between ions with the same nominal mass. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical 2-Aryl-Piperazinamine Derivative

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

| [M+H]⁺ | 15 | [M+H - NH₃]⁺ | Loss of the amine group |

| [M+H]⁺ | 20 | [Piperazine Ring Fragment]⁺ | Cleavage of the piperazine ring |

| [M+H]⁺ | 25 | [Aryl Substituent]⁺ | Cleavage of the bond to the aryl group |

Note: This table is illustrative and based on general fragmentation patterns of related structures.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable process analytical technology (PAT) for monitoring chemical reactions in real-time without sample extraction. mdpi.com This technique has been successfully applied to study reactions involving the piperazine scaffold, providing critical insights into reaction kinetics, intermediate formation, and mechanistic pathways. mdpi.comresearchgate.net

A prominent application is the monitoring of interfacial polymerization (IP) reactions, where piperazine or its derivatives react with compounds like trimesoyl chloride to form polyamide membranes. mdpi.comresearchgate.net By immersing an Attenuated Total Reflectance (ATR) probe into the reaction mixture, spectra can be collected at short intervals (e.g., every 15 seconds). mdpi.com Researchers can track the reaction progress by observing the decrease in the intensity of reactant peaks and the simultaneous increase in the intensity of product peaks. For instance, the formation of the amide bond in the polymerization is characterized by the appearance of a strong carbonyl (C=O) stretching band. researchgate.net This real-time data allows for the precise determination of reaction rates and helps in optimizing reaction conditions to control product properties, such as film thickness and cross-linking degree. mdpi.com

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, making it essential for the characterization of this compound and its derivatives. mdpi.com The infrared spectrum provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its chemical bonds. mdpi.com

For this compound, the FTIR spectrum is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (–NH₂) and the secondary amine within the piperazine ring typically appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) (–CH₂) groups in the ring are observed around 2850-2960 cm⁻¹. researchgate.netresearchgate.net The N-H bending vibration (scissoring) of the primary amine is found near 1600 cm⁻¹. researchgate.net The C-N stretching vibrations of the aliphatic amines occur in the 1020-1250 cm⁻¹ range. The disappearance or shift of these bands upon derivatization provides clear evidence of successful chemical modification.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary & Secondary Amine |

| 2850 - 2960 | C-H Stretch | Methylene (CH₂) |

| ~1600 | N-H Bend | Primary Amine |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

Note: The exact positions of peaks can vary based on the sample state (solid, liquid) and intermolecular interactions.

In Situ IR Spectroscopy for Reaction Monitoring and Mechanistic Studies

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. wikipedia.orgnih.gov This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule. For this compound and its derivatives, X-ray crystallography confirms the chair conformation typically adopted by the piperazine ring and reveals the exact spatial orientation of its substituents. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch For this compound, which lacks extensive chromophores, the absorption is typically limited to the short-wavelength UV region and is associated with n→σ* transitions of the amine groups.

However, when chromophoric groups are attached to the this compound scaffold, the UV-Vis spectrum becomes much more informative. thermofisher.com The introduction of aromatic rings or other conjugated systems gives rise to π→π* and n→π* transitions at longer wavelengths. researchgate.netredalyc.org For example, a phenyl substituent on the piperazine nitrogen results in characteristic absorption bands. researchgate.net The position and intensity of these absorption maxima can be sensitive to the solvent environment (solvatochromism) and the presence of other interacting molecules, providing insights into the electronic structure and local environment of the chromophore. redalyc.orgnih.gov

Table 3: Electronic Transitions in UV-Vis Spectroscopy

| Transition Type | Involved Orbitals | Typical Chromophores |

| n→σ | Non-bonding to anti-bonding sigma | Amines, Ethers, Halides |

| n→π | Non-bonding to anti-bonding pi | Carbonyls, Imines, Nitro groups |

| π→π* | Bonding pi to anti-bonding pi | Aromatic rings, Conjugated systems |

Circular Dichroism (CD) Spectroscopy for Molecular Interactions in Model Systems

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sgdiamond.ac.uk A CD signal is only observed for chiral molecules, making it an ideal tool for studying the stereochemistry of chiral this compound derivatives. nih.govzoologytalks.com

When a chiral derivative of this compound is synthesized, CD spectroscopy can be used to confirm its enantiomeric purity and assign its absolute configuration by comparing the experimental spectrum to theoretical calculations or to spectra of analogous compounds with known stereochemistry. chiralabsxl.com The technique is particularly powerful in studying the interactions of these chiral molecules with larger biological macromolecules like proteins or DNA. nih.gov If a non-chiral molecule binds to a chiral macromolecule, it can exhibit an induced CD (ICD) signal. nih.gov Conversely, the binding of a chiral ligand to a protein can perturb the protein's own CD spectrum, providing information on binding-induced conformational changes. diamond.ac.uknih.gov This makes CD spectroscopy a valuable method for investigating the molecular recognition processes involving chiral this compound-based systems. researchgate.net

V. Computational and Theoretical Chemistry Studies of 2 Piperazinamine and Its Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques in computational drug design, enabling the prediction of how a ligand, such as a 2-piperazinamine derivative, might bind to a biological target, typically a protein. numberanalytics.comacademie-sciences.fr These methods are crucial for identifying potential drug candidates and understanding the molecular basis of their activity. numberanalytics.com

Docking studies on various piperazine (B1678402) derivatives have revealed key insights into their ligand-target interactions. For instance, a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified potential inhibitors of carbonic anhydrase IX (CAIX), a protein implicated in cancer. nih.gov The docking analysis, performed using AutoDock tools, showed that these compounds could fit into the active site of CAIX, with binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov The interactions were stabilized by a network of hydrogen bonds with crucial amino acid residues like Gln92, Val130, and Thr200. nih.gov

Similarly, N-phenyl piperazine derivatives have been investigated as potential inhibitors of the α-amylase enzyme, a target in diabetes management. biomedpharmajournal.org In silico molecular docking predicted strong binding energies for several derivatives, with scores as low as -8.49 kcal/mol, comparable to or better than standard inhibitors. biomedpharmajournal.org These computational predictions were instrumental in prioritizing compounds for synthesis and subsequent in vitro testing. biomedpharmajournal.org

In another example, piperazine derivatives were synthesized and evaluated as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in tumor angiogenesis. ufms.br Molecular docking studies indicated that the synthesized compounds formed stable hydrogen bonding networks with the active site residues of the enzyme, explaining their potent inhibitory activity. ufms.br

While these studies focus on derivatives, the principles of ligand-target interactions are applicable to the this compound scaffold. The piperazine ring and its substituents provide a framework for establishing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding to a protein's active site. academie-sciences.frnih.gov The specific nature and strength of these interactions determine the binding affinity and selectivity of the compound.

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyls | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 | Gln92, Val130, Thr200 |

| N-Phenyl Piperazines | α-Amylase | -8.44 to -8.49 | Not specified |

| Piperazine analogs | Thymidine Phosphorylase | Not specified | Hydrogen bonding network |

| Piperidine (B6355638) derivatives | SARS-CoV-2 Mpro | -5.9 to -7.3 | HIS163, GLU166, CYS145 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. scielo.org.mxbanglajol.infoarabjchem.org These methods allow for the calculation of various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). banglajol.inforesearchgate.net

For piperazine derivatives, quantum chemical studies have been employed to rationalize their chemical behavior. A study on 2,5-disubstituted piperazines used DFT calculations to investigate their pKa values and carbamate (B1207046) stability, which are crucial parameters for their application in carbon dioxide capture. academie-sciences.fr The calculations, which correlated well with experimental data, showed that substituents like -CH3, -CH2NH2, and -CH2OH could positively impact CO2 absorption capacity. academie-sciences.fr

The electronic properties calculated through quantum chemistry, such as the HOMO-LUMO energy gap, are indicative of a molecule's kinetic stability and reactivity. scielo.org.mx A smaller energy gap generally suggests higher reactivity. scielo.org.mx The molecular electrostatic potential map is another valuable tool, as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of interaction. biomedpharmajournal.orgbanglajol.info

While specific quantum chemical studies on this compound are not extensively reported, the principles derived from studies on its derivatives are applicable. The nitrogen atoms of the piperazine ring, particularly the exocyclic amino group, are expected to be electron-rich and thus nucleophilic, playing a key role in chemical reactions and intermolecular interactions. DFT calculations would be instrumental in quantifying the electronic properties of this compound and predicting its reactivity towards various reagents.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.52 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.65 eV | DFT/B3LYP/6-31G |

| Energy Gap (ΔE) | 4.87 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 0.45 Debye | DFT/B3LYP/6-31G |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. numberanalytics.comethz.ch A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters, such as bond lengths and dihedral angles. rsc.orgnih.gov

For cyclic systems like piperazine, the ring can adopt different conformations, with the chair form being the most common and generally the most stable. nih.gov In substituted piperazines, the substituents can occupy either axial or equatorial positions, and the relative stability of these conformers depends on steric and electronic factors. nih.gov

A conformational analysis of 2-substituted piperazines revealed that the axial conformation is often preferred, particularly for 1-acyl and 1-aryl derivatives. nih.gov This preference can be influenced by intramolecular hydrogen bonding, which can further stabilize the axial conformer. nih.gov The orientation of substituents in the preferred conformation can be crucial for binding to a biological target, as it dictates the spatial arrangement of key interacting groups. nih.gov

| Compound Type | Preferred Conformation | Key Stabilizing Factors |

|---|---|---|

| 1-Acyl/Aryl 2-Substituted Piperazines | Axial | Avoidance of steric clash, potential for intramolecular H-bonding |

| (S)-3-Amino-piperidine-2,6-dione | Chair with equatorial amino group | Minimization of steric interactions |

| Nipecotic Acid (Piperidine-3-carboxylic acid) | Chair with equatorial carboxylic group | Solvent-dependent intramolecular H-bonding |

Prediction of Physicochemical Attributes relevant to Chemical Behavior

The physicochemical properties of a molecule, such as its solubility, lipophilicity (logP), and pKa, are critical determinants of its behavior in chemical and biological systems. jmicrobiol.or.kr Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict these properties from a molecule's structure. nih.govfrontiersin.org

QSPR models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimentally determined property. nih.govbiospec.net These models, once validated, can be used to rapidly estimate the properties of new or untested compounds. jmicrobiol.or.kr Various software packages and online tools are available for the in silico prediction of physicochemical properties, employing different algorithms and descriptor sets. researchgate.netethz.ch

For example, studies on various compound libraries have shown that properties like aqueous solubility and octanol-water partition coefficient can be predicted with reasonable accuracy using computational models. jmicrobiol.or.kr These predictions are valuable in the early stages of drug discovery for filtering compound libraries and identifying candidates with desirable pharmacokinetic profiles. jmicrobiol.or.kr

For this compound, QSPR models could be used to predict its key physicochemical attributes. The presence of two basic nitrogen atoms suggests that its pKa values will be a critical property, influencing its ionization state and solubility at different pH values. Its logP value will determine its balance of hydrophilicity and lipophilicity, which is crucial for membrane permeability and distribution in biological systems. While specific QSPR studies on this compound are scarce, general models can provide useful estimates of its properties.

| Property | Model Performance (R²) | Modeling Approach |

|---|---|---|

| Octanol-water partition coefficient (logP) | 0.941 | Machine learning with molecular fingerprints |

| Water solubility (logS) | 0.898 | Machine learning with molecular fingerprints |

| Boiling Point (BP) | 0.965 | Machine learning with molecular fingerprints |

| Melting Point (MP) | 0.826 | Machine learning with molecular fingerprints |

Theoretical Binding Studies in Model Systems

Theoretical binding studies aim to calculate the binding affinity between a ligand and a receptor, providing a quantitative measure of their interaction strength. nih.gov These studies often employ more rigorous and computationally intensive methods than standard docking, such as molecular dynamics (MD) simulations and free energy calculations. nih.govnih.gov

MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov Free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and free energy perturbation (FEP), can provide more accurate estimates of the binding free energy. mdpi.com

For instance, a study on piperidine derivatives targeting the main protease of SARS-CoV-2 used MD simulations and MM/PBSA calculations to assess the dynamic stability and binding free energy of the ligand-protein complexes. nih.gov The results helped to validate the docking poses and provided a more refined understanding of the binding interactions. nih.gov

In the context of this compound derivatives, theoretical binding studies can be used to compare the binding affinities of different analogs and to understand the energetic contributions of specific functional groups. frontiersin.org By calculating the binding energies in a model system, researchers can gain a deeper understanding of the structure-activity relationships and design more potent and selective ligands. nih.gov These studies are computationally demanding but offer a higher level of detail and accuracy in predicting ligand-target interactions.

Vii. Applications of 2 Piperazinamine and Its Derivatives in Advanced Chemical Research

Building Blocks in Organic Synthesis

The inherent reactivity and structural rigidity of the piperazine (B1678402) core, combined with the additional functional handle of the 2-amino group, make 2-piperazinamine a sought-after precursor in organic synthesis. It serves as a foundational element for creating molecular diversity and complexity.

Synthesis of Complex Molecules and Privileged Scaffolds

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.goveurekaselect.commdpi.com The incorporation of a 2-amino group provides an additional vector for chemical modification, allowing for the synthesis of intricate and diverse molecular structures.

Researchers have utilized this compound derivatives in the synthesis of various heterocyclic systems. For instance, a modular approach has been developed for the synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org This strategy involves the combination of different building blocks to vary ring size, substitution, and configuration, demonstrating the utility of amino-functionalized cyclic diamines in creating complex and lead-like molecular properties. rsc.org

Furthermore, derivatives of 2-aminopiperazine have been employed in the construction of biologically active compounds. A notable example is the synthesis of novel benzothiazinone derivatives containing an N-amino(piperazine) moiety. researchgate.net These compounds have shown significant activity against Mycobacterium tuberculosis, highlighting the role of the this compound core in generating potent therapeutic leads. researchgate.net The synthesis often involves the reaction of a suitably substituted piperazine with other reactive intermediates to build the final complex molecule. nih.govresearchgate.net

The synthesis of such complex molecules often relies on multi-component reactions, where several starting materials react in a single step to form a product that incorporates parts of all the initial components. nih.govresearchgate.net The bifunctional nature of this compound makes it an ideal candidate for these types of reactions, enabling the rapid assembly of complex and diverse chemical entities.

Table 1: Examples of Complex Scaffolds Synthesized from Piperazine Derivatives

| Scaffold Type | Synthetic Strategy | Key Feature of Piperazine Derivative | Reference |

|---|---|---|---|

| Piperazines, 1,4-Diazepanes, 1,5-Diazocanes | Modular synthesis using cyclic sulfamidates and hydroxy sulfonamides | Amino alcohol precursor to the heterocyclic core | rsc.org |

| Benzothiazinones | Coupling of a piperazine-containing fragment to a benzothiazinone core | N-(amino)piperazine moiety | researchgate.net |

| Cinnoline-3-carboxamides | Substitution at the 4-amino group of the cinnoline (B1195905) core | p-aminopiperazine substituent | mdpi.com |

Role in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions. The this compound scaffold is well-suited for DOS due to its potential for introducing multiple points of diversity. The two nitrogen atoms of the piperazine ring and the exocyclic amino group can be functionalized with a wide variety of substituents, leading to large and diverse chemical libraries. eurekaselect.comresearchgate.net

The generation of combinatorial libraries of piperazine derivatives has been a successful strategy in drug discovery. mdpi.comrsc.org For example, an efficient one-pot synthesis of a 61-membered combinatorial library of piperazine-2,5-diones has been accomplished, demonstrating the feasibility of rapidly generating a multitude of related compounds for biological screening. mdpi.com While this example focuses on a diketopiperazine, the underlying principle of using the piperazine core to generate libraries is directly applicable to this compound. By reacting 2-aminopiperazine with a variety of building blocks in a combinatorial fashion, chemists can create vast collections of molecules with diverse functionalities and spatial arrangements. researchgate.net

These libraries can then be screened to identify compounds with desired biological activities. For instance, a library of trisubstituted chiral 1,2,4-trisubstituted piperazines was screened against Mycobacterium tuberculosis, leading to the identification of compounds with significant inhibitory activity.

Chemical Biology and Probe Development

The unique properties of this compound and its derivatives have also been harnessed in the field of chemical biology for the development of molecular probes and ligands to study biological systems.

Ligand Design for Receptor Binding Studies in Model Systems

The piperazine ring is a common feature in many centrally active drugs, and its derivatives have been extensively studied as ligands for various G-protein coupled receptors (GPCRs). The ability of the piperazine scaffold to present substituents in specific spatial orientations makes it an attractive framework for designing ligands with high affinity and selectivity for particular receptor subtypes.

For example, novel (2-methoxyphenyl)piperazine derivatives have been synthesized and evaluated as ligands for the 5-HT1A receptor. sciforum.net Structure-affinity relationship studies revealed that the length of the alkyl chain connecting the piperazine to an amide fragment significantly influences binding affinity. sciforum.net Specifically, a four-carbon chain was found to be optimal when the amide fragment is a heteroaryl group. sciforum.net These studies provide valuable insights into the structural requirements for high-affinity binding at this receptor.

In another study, aroxyalkyl derivatives of piperazine were synthesized and tested for their binding to adrenergic receptors (α1, α2, and β1) and 5-HT1A receptors. rsc.org One of the most promising compounds was a selective α1 receptor antagonist, demonstrating the potential to fine-tune receptor selectivity through structural modifications of the piperazine scaffold. rsc.org

Table 2: Piperazine Derivatives as Receptor Ligands

| Derivative Class | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| (2-methoxyphenyl)piperazine derivatives | 5-HT1A | Optimal alkyl chain length of four carbons for high affinity. | sciforum.net |

| Aroxyalkyl piperazine derivatives | Adrenergic (α1, α2, β1), 5-HT1A | Identified a selective α1 receptor antagonist. | rsc.org |

Development of Fluorogenic Probes for Chemical Detection

Fluorogenic probes are molecules that exhibit a significant increase in fluorescence upon interaction with a specific analyte. This "turn-on" response is highly desirable for chemical sensing and bioimaging as it minimizes background signal. The this compound scaffold can be incorporated into the design of such probes.

Naphthalimide-piperazine derivatives have been developed as fluorescent probes for the detection of metal ions like Hg2+ and Cu2+. mdpi.com These probes utilize mechanisms such as photoinduced electron transfer (PET), where the binding of the metal ion to the piperazine nitrogen disrupts the PET process, leading to an enhancement of fluorescence. mdpi.com In one design, a naphthalimide fluorophore was connected to a piperazine unit, which in turn was linked to a receptor moiety. mdpi.com The fluorescence of the probe was quenched in the absence of the target ion but was switched "on" upon complexation. mdpi.com

While many examples utilize a simple piperazine, the introduction of a 2-amino group offers an additional site for attaching the probe to other molecules or for modulating its photophysical properties. For instance, the amino group could be used to conjugate the probe to a biomolecule or a solid support. Research has also explored the use of 2-aminopyridine (B139424) derivatives as fluorescent probes, which share some structural similarities with 2-aminopiperazine and highlight the potential of the 2-amino heterocyclic motif in probe design. sciforum.net

Exploration of Structure-Activity Relationships in Modulating Biological Pathways (excluding efficacy and safety data)

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry. The versatility of the this compound scaffold allows for systematic modifications to explore SAR and optimize the interaction of its derivatives with biological targets. eurekaselect.com

A study on N-(amino)piperazine-containing benzothiazinones as anti-tuberculosis agents revealed important SAR insights. researchgate.net It was found that the nature of the substituents on the piperazine ring and the benzothiazinone core significantly influenced the antimycobacterial activity. researchgate.net For example, the introduction of specific electron-withdrawing groups was found to be crucial for optimizing activity. researchgate.net

Similarly, SAR studies on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues incorporating a piperazine moiety have been conducted. rsc.org These studies demonstrated that the substitution pattern on the piperazine ring and the nature of the groups attached to it played a critical role in their anti-mycobacterial activity. rsc.org For instance, a derivative containing a 5-nitrofuran heteroaromatic ring on the piperazine exhibited remarkable activity. rsc.org

These studies underscore the importance of the this compound scaffold as a platform for systematically exploring chemical space to identify molecules with specific biological functions, without delving into their clinical efficacy or safety profiles.

Table 3: Structure-Activity Relationship (SAR) Insights for Piperazine Derivatives

| Compound Class | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| N-(amino)piperazine-containing benzothiazinones | Mycobacterium tuberculosis | Substituents on the piperazine and benzothiazinone core are critical for activity. | researchgate.net |

| 1,8-Naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis | A 5-nitrofuran substituent on the piperazine ring enhances activity. | rsc.org |

| (2-methoxyphenyl)piperazine derivatives | 5-HT1A Receptor Binding | The length of the alkyl linker influences binding affinity. | sciforum.net |

Catalysis

The presence of multiple nitrogen atoms with varying basicity and nucleophilicity makes piperazine derivatives highly effective in catalytic applications. They are utilized in both metal-free organocatalysis and as crucial ligands in transition metal-catalyzed reactions.

The inherent basicity of the piperazine nucleus allows it and its derivatives to function as effective base catalysts and organocatalysts in a variety of organic transformations. Organocatalysis, which uses small organic molecules to accelerate reactions, is a rapidly growing field, and piperazine-based structures are notable contributors. beilstein-journals.org The catalytic mechanisms often involve the formation of enamine or iminium ion intermediates, similar to the action of well-known organocatalysts like proline. dergipark.org.tr

Detailed research findings have demonstrated the utility of piperazine derivatives in several specific reactions:

Synthesis of Pyrans: Piperazine has been employed as a low-cost, environmentally benign, and recyclable basic catalyst for the efficient one-pot synthesis of functionalized 2-amino-3-cyano-4H-pyrans in aqueous media. shaktichemicals.org

C-H Arylation: The derivative 1-(2-hydroxyethyl)-piperazine has been identified as a cost-effective and highly efficient organocatalyst. acs.org In the presence of potassium tert-butoxide, it promotes both inter- and intra-molecular direct C(sp²)–H arylations of unactivated arenes, proceeding through a single-electron-transfer (SET) mechanism. acs.org

Isocyanate Polymerization: A synthesized 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium (B1175870) base serves as a potent catalyst for the trimerization of hexamethylene diisocyanate (HDI) and pentamethylene diisocyanate (PDI). beilstein-journals.org The catalyst's structure, featuring two hydroxide (B78521) ions and a sterically hindering piperazine ring, enhances reaction efficiency and selectivity for the trimer product. beilstein-journals.org

Synthesis of Heterocycles: Piperazine-based ionic liquids immobilized on nanoparticle supports, such as zinc oxide (ZnO-NPs), have been developed as efficient and reusable catalysts. stobec.comatamanchemicals.com These nanocatalysts have proven effective in the solvent-free synthesis of benzoxazoles and benzimidazoles and in the N-Boc protection of amines. stobec.comatamanchemicals.com

| Catalyst/Derivative | Reaction Catalyzed | Research Finding |

| Piperazine | Synthesis of 2-amino-3-cyano-4H-pyrans | Acts as an efficient, low-cost, and recyclable basic catalyst in aqueous media. shaktichemicals.org |

| 1-(2-hydroxyethyl)-piperazine | Direct C(sp²)–H Arylation | Promotes arylation of unactivated arenes via a single-electron-transfer (SET) mechanism. acs.org |

| Piperazine-based ionic liquid on ZnO-NPs (PINZS) | Synthesis of benzoxazoles/benzimidazoles; N-Boc protection of amines | Serves as a highly efficient and recyclable heterogeneous catalyst under solvent-free conditions. stobec.comatamanchemicals.com |

| 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH) | Isocyanate Polymerization | Efficiently catalyzes the trimerization of HDI and PDI, with its structure promoting high selectivity. beilstein-journals.org |